5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID
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Overview
Description
5-{1-OXA-4-THIA-8-AZASPIRO[45]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, which can be synthesized from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activities or receptor interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-8-azaspiro[4.5]decane: This compound shares the spirocyclic core but lacks the thiophene and pentanoic acid moieties.
8-Oxa-2-azaspiro[4.5]decane: Another related compound with a similar core structure but different functional groups.
Uniqueness
5-{1-OXA-4-THIA-8-AZASPIRO[4.5]DECAN-8-YL}-5-OXO-3-(THIOPHEN-2-YL)PENTANOIC ACID is unique due to its combination of a spirocyclic core with thiophene and pentanoic acid functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-5-oxo-3-thiophen-2-ylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S2/c18-14(10-12(11-15(19)20)13-2-1-8-22-13)17-5-3-16(4-6-17)21-7-9-23-16/h1-2,8,12H,3-7,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPSPWIJGGPUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)CC(CC(=O)O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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